molecular formula C21H26N2O3S B2562174 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide CAS No. 1021118-28-4

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2562174
CAS No.: 1021118-28-4
M. Wt: 386.51
InChI Key: HKHBAPUVLLMXFI-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a piperidine core functionalized with benzenesulfonyl and phenethyl acetamide groups. This structural motif is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery research. The integration of the benzenesulfonyl group is a common strategy in pharmaceutical development to modulate the physicochemical properties and biological activity of lead compounds. Similarly, the N-phenylethyl acetamide moiety is a significant pharmacophore found in molecules studied for various biological activities. Compounds with benzenesulfonyl piperidine scaffolds have been identified as key intermediates in the synthesis of complex heterocyclic libraries, such as 1,3,4-oxadiazole hybrids, which are evaluated for anti-enzymatic potential against targets like α-glucosidase and butyrylcholinesterase (BChE) . Inhibition of these enzymes is relevant in metabolic and neurological disorder research . Furthermore, acetamide derivatives incorporating piperidine and phenylalkyl groups are explored in developing soluble epoxide hydrolase (sEH) inhibitors, which are of interest for inflammatory and cardiovascular disease research . This reagent serves as a valuable building block for chemical synthesis and structure-activity relationship (SAR) studies. It is provided strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(22-15-14-18-9-3-1-4-10-18)17-19-11-7-8-16-23(19)27(25,26)20-12-5-2-6-13-20/h1-6,9-10,12-13,19H,7-8,11,14-17H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHBAPUVLLMXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions . The resulting intermediate is then reacted with 2-phenylethylamine to form the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Analgesic Properties

The compound is structurally related to known analgesics, particularly those in the fentanyl family. Its design aims to enhance pain relief while minimizing side effects associated with traditional opioids. Research indicates that modifications in the piperidine structure can significantly impact potency and receptor affinity, making this compound a candidate for further development as a pain management drug.

Antimicrobial Activity

Recent studies have evaluated similar acetamide derivatives for their antimicrobial properties. For instance, compounds structurally related to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide have demonstrated significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections where conventional antibiotics fail.

Anticancer Research

The compound's structural features may also confer anticancer properties. Studies on related compounds have shown promising results against cancer cell lines, indicating that modifications in the acetamide structure can enhance cytotoxicity against specific tumor types . The exploration of its effects on cancer cell proliferation and apoptosis is an ongoing area of research.

Data Tables

Application Area Description Relevant Studies
Analgesic PropertiesPotential for pain relief with reduced side effects.
Antimicrobial ActivitySignificant activity against various bacterial strains.
Anticancer ResearchPromising results against cancer cell lines; ongoing investigations needed.

Synthesis and Evaluation of Antimicrobial Activity

A study synthesized a series of acetamide derivatives similar to this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Activity Assessment

Research focused on related compounds demonstrated that some derivatives had IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced anticancer efficacy. The study utilized human colorectal carcinoma cell lines to assess cytotoxic effects, revealing that specific modifications could significantly improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following table summarizes key structural and pharmacological differences:

Compound Name Molecular Formula Substituents (Piperidine Position) Acetamide Modification Molecular Weight (g/mol) Pharmacological Activity Legal Status
Target Compound C₂₁H₂₄N₂O₃S 1-(Benzenesulfonyl) N-(2-phenylethyl) 384.5 Not fully characterized Unregulated*
Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₂H₂₇FN₂O₂ 1-(2-Phenylethyl) N-(2-fluorophenyl), 2-methoxy 370.47 μ-opioid agonist Schedule I (US)
Acetylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide) C₂₃H₂₈N₂O₂ 1-(2-Phenylethyl) N-phenyl, acetyl 364.48 μ-opioid agonist Controlled (varies)
2-Methoxy Analog (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₂H₂₈N₂O₂ 1-(2-Phenylethyl) N-phenyl, 2-methoxy 352.5 Suspected opioid activity Unregulated*

*Regulatory status inferred from absence in controlled substance lists .

Key Structural and Functional Differences

Benzenesulfonyl Group vs. Alkyl/Aryl Substituents
  • Metabolic Stability : Sulfonyl groups are resistant to hydrolysis compared to methoxy or acetyl groups, suggesting prolonged half-life .
Acetamide Modifications
  • The N-(2-phenylethyl) group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration relative to N-phenyl or N-(2-fluorophenyl) groups in analogs .

Pharmacological and Regulatory Implications

  • Receptor Binding : Ocfentanil and acetylfentanyl exhibit high μ-opioid receptor affinity, but the target compound’s benzenesulfonyl group may shift selectivity toward κ- or δ-opioid receptors, requiring further study .
  • The target compound’s absence from these lists suggests it may evade current regulations, though structural similarity warrants monitoring.

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 370.52 g/mol. The structure features a piperidine ring, a benzenesulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties.

Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The following mechanisms have been proposed based on available studies:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which play crucial roles in insulin signaling and glucose metabolism. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis in diabetic models .
  • Modulation of Neurotransmitter Systems : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
Antidiabetic Effects Enhances insulin sensitivity; modulates gene expression related to glucose metabolism .MDPI Study
Neuroprotective Effects Potential modulation of neurotransmitter systems; further studies needed to confirm .ResearchGate
Anticonvulsant Activity Related compounds show promise in reducing seizure activity in animal models .PMC Study

Case Studies

  • Antidiabetic Activity : In a study involving diabetic mouse models, compounds structurally similar to this compound demonstrated significant improvements in glucose tolerance and insulin levels. These effects were attributed to the modulation of insulin signaling pathways, including the activation of AMPK and PPAR-α .
  • Neuroprotective Potential : A preliminary investigation into the neuroprotective effects indicated that related piperidine derivatives could reduce oxidative stress markers in neuronal cultures. This suggests a potential for developing treatments for neurodegenerative diseases .
  • Anticonvulsant Properties : In animal models, certain analogs exhibited anticonvulsant activity comparable to established antiepileptic drugs. The lipophilicity of these compounds was linked to their ability to penetrate the blood-brain barrier effectively, enhancing their therapeutic potential against seizures .

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